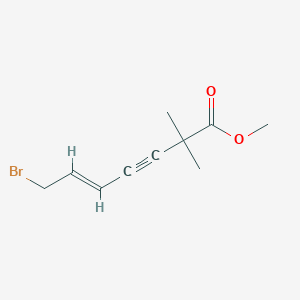

E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne

Description

E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne is a brominated alkaloid featuring a complex hybridized backbone with conjugated unsaturation (E-configured double bond at position 2 and a triple bond at position 4). The molecule includes a bromine atom at position 1, a methyl carboxylate ester at position 6, and two methyl groups on the same quaternary carbon (C6) . Crystallographic tools like SHELXL and SHELXT have been employed to resolve its molecular geometry and packing, revealing steric hindrance from the dimethyl groups and planar alignment of the enyne system .

Classified as an alkaloid, it shares a niche with bioactive natural products but distinguishes itself through its rare combination of halogenation, carboxylation, and unsaturated bonds.

Properties

IUPAC Name |

methyl (E)-7-bromo-2,2-dimethylhept-5-en-3-ynoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-10(2,9(12)13-3)7-5-4-6-8-11/h4,6H,8H2,1-3H3/b6-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTICCWPXZZVEKA-GQCTYLIASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC=CCBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C#C/C=C/CBr)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions:

Esterification and Hydrolysis: The ester group can participate in esterification and hydrolysis reactions, forming different products depending on the reaction conditions.

Scientific Research Applications

Medicinal Chemistry

E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne has shown potential in the development of pharmaceutical compounds. Its structure allows for modifications that can lead to the creation of novel therapeutic agents. Some specific applications include:

- Anticancer Agents : Research indicates that compounds with similar structures can inhibit cancer cell proliferation. The bromine atom may enhance biological activity through halogen bonding.

- Antimicrobial Properties : Studies have suggested that derivatives of this compound can exhibit antimicrobial activity, making it a candidate for developing new antibiotics.

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its unique structure enables various chemical reactions, including:

- Alkyne Coupling Reactions : this compound can participate in cross-coupling reactions to form more complex molecules.

- Functional Group Transformations : The bromine atom can be replaced with other functional groups, allowing for the synthesis of diverse chemical entities.

Material Science

In material science, this compound is explored for its potential use in creating new materials with specific properties:

- Polymer Chemistry : The compound can act as a monomer or co-monomer in polymerization processes, leading to materials with enhanced mechanical properties.

- Nanotechnology : Its unique reactivity makes it suitable for functionalizing nanoparticles or creating nanocomposites with tailored characteristics.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer Activity | Investigated the effects of E-1-Bromo derivatives on cancer cell lines; showed significant inhibition of cell growth. |

| Study 2 | Antimicrobial Properties | Evaluated the antimicrobial efficacy against various pathogens; demonstrated promising results against resistant strains. |

| Study 3 | Polymer Applications | Explored the use of E-1-Bromo as a monomer; resulted in polymers with improved thermal stability and mechanical strength. |

Mechanism of Action

The mechanism of action of E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne involves its interaction with molecular targets through its functional groups. The bromine atom and ester group play crucial roles in its reactivity and interactions with other molecules . detailed pathways and molecular targets are not extensively documented in the literature .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s closest analogues include brominated alkenynes, carboxylate esters, and alkaloids with modified substituents. Key comparisons are summarized in Table 1.

Table 1: Comparative Analysis of E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne and Related Compounds

Reactivity and Stability

- Bromine Substitution: The bromine atom enhances electrophilicity at C1 compared to non-halogenated or chloro analogues, making it more reactive in nucleophilic substitutions (e.g., Suzuki couplings) .

- Enyne System : The conjugated double and triple bonds contribute to resonance stabilization but increase susceptibility to oxidation. The E-configuration minimizes steric clash between substituents, unlike Z-isomers, which are less stable .

- Steric Effects: The 6,6-dimethyl groups impede rotational freedom, reducing conformational flexibility and slowing ester hydrolysis compared to non-methylated analogues.

Research Tools and Methodologies

Crystallographic software such as SHELXL (for refinement) and SHELXT (for space-group determination) have been critical in elucidating the compound’s 3D structure, confirming the E-configuration and steric effects of dimethyl groups . ORTEP-3-generated diagrams visualize bond angles and torsional strain, aiding in comparative studies with analogues .

Biological Activity

E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne (CAS No: 1076199-57-9) is a compound of interest due to its potential biological activities. This article summarizes the current understanding of its biological effects, including pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H13BrO2

- Molecular Weight : 245.11 g/mol

- Density : Approximately 1.2 g/cm³

- Boiling Point : 222.6 °C at 760 mmHg

- LogP : 4.03, indicating its lipophilicity which may influence its bioavailability and interaction with biological membranes .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in metabolic pathways. Its structural features suggest potential interactions with:

- Enzymatic Inhibition : The compound may inhibit specific enzymes that play roles in metabolic processes, potentially affecting pathways related to inflammation and cell proliferation.

- Receptor Binding : Its lipophilic nature suggests it may bind to membrane receptors, influencing signal transduction pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may reduce inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : There are indications that this compound exhibits antimicrobial activity against certain bacterial strains, although specific mechanisms remain to be fully elucidated.

- Anticancer Potential : Some studies have suggested that E-1-Bromo compounds may induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents.

Study on Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of similar brominated compounds. It was found that these compounds could significantly reduce inflammation markers in vitro and in vivo models, suggesting a promising avenue for therapeutic development .

Antimicrobial Activity Assessment

Research conducted by Sandoz Ltd. demonstrated that E-1-Bromo derivatives showed activity against Gram-positive bacteria. The study utilized disc diffusion methods to assess efficacy, reporting zones of inhibition comparable to standard antibiotics .

Anticancer Research

In a recent investigation into the anticancer properties of brominated compounds, E-1-Bromo derivatives were shown to induce cell cycle arrest and apoptosis in various cancer cell lines. The study highlighted the importance of further exploring this compound's structure-function relationship to enhance its therapeutic efficacy .

Q & A

Basic Research Questions

Q. How can the crystal structure of E-1-Bromo-6,6-dimethyl-6-methylcarboxylate-2-en-4-yne be determined using X-ray crystallography?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXT for automated space-group determination and initial structure solution . Refinement should be performed with SHELXL, leveraging its robust handling of anisotropic displacement parameters and restraints for disordered regions . For visualization, ORTEP-3 is recommended to generate thermal ellipsoid plots . Challenges include resolving potential disorder in the bromine or carboxylate groups, which may require iterative refinement cycles.

Q. What spectroscopic techniques are critical for characterizing the compound’s functional groups and stereochemistry?

- Methodological Answer : Combine NMR (¹H/¹³C) to confirm the E-configuration of the enyne system and bromine position. IR spectroscopy identifies the ester carbonyl (~1700 cm⁻¹) and alkyne C≡C (~2200 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight and isotopic patterns (e.g., bromine’s ¹:¹ isotopic split). For crystallographic validation, compare experimental and simulated powder XRD patterns .

Advanced Research Questions

Q. How can synthetic pathways for this compound be optimized to minimize side reactions?

- Methodological Answer : Design a retrosynthetic analysis focusing on the enyne and brominated ester moieties. Use palladium-catalyzed coupling (e.g., Sonogashira) for the alkyne linkage, ensuring anhydrous conditions to prevent hydrolysis. Monitor intermediates via TLC and LC-MS. For bromination, employ N-bromosuccinimide (NBS) in a radical-stabilizing solvent (e.g., CCl₄) to target the 1-position . Kinetic studies using in-situ IR can optimize reaction times and reduce dimerization byproducts.

Q. How should researchers resolve contradictions between computational and experimental data (e.g., bond lengths or reactivity predictions)?

- Methodological Answer : Discrepancies often arise from approximations in DFT methods (e.g., B3LYP). Recalculate using higher-level theory (e.g., CCSD(T)) with basis sets like def2-TZVP for halogens . Cross-validate with SC-XRD bond lengths (e.g., C-Br: ~1.9 Å) . For reactivity mismatches, conduct mechanistic studies (e.g., kinetic isotope effects) to identify unaccounted transition states or solvent effects .

Q. What strategies are effective for analyzing non-covalent interactions (e.g., halogen bonding) in this compound’s solid-state structure?

- Methodological Answer : Use Hirshfeld surface analysis (via CrystalExplorer) to quantify Br···O interactions. Complement with electrostatic potential maps (derived from DFT) to visualize σ-hole regions on bromine. Compare hydrogen-bonding motifs (e.g., C=O···H-C) in related structures from the Cambridge Structural Database (CSD) . For dynamic behavior, variable-temperature XRD can assess thermal motion of interacting groups .

Data Analysis and Validation

Q. How can crystallographic data quality be assessed for this compound, particularly with heavy atoms like bromine?

- Methodological Answer : Monitor refinement metrics:

- R-factor : <5% for high-resolution (<1.0 Å) data.

- ADP consistency : Anisotropic displacement parameters (ADPs) for Br should not exceed 0.1 Ų for U<sup>eq</sup>.

- Residual density : |Δρ| < 1 eÅ⁻³ near Br.

Use the WinGX suite for comprehensive validation, including checks for missed symmetry (PLATON) and twinning . For weak data, iterative truncation (SHELXL) improves model stability .

Q. What advanced computational methods predict the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Employ DFT-based Fukui indices to identify electrophilic (C-Br) and nucleophilic (alkyne) sites. Transition-state modeling (Gaussian 16) with implicit solvation (e.g., SMD model) predicts activation energies for Suzuki or Heck couplings . Validate with experimental kinetics (e.g., UV-Vis monitoring of Pd-catalyzed reactions) .

Structural and Functional Insights

Q. How does the steric bulk of 6,6-dimethyl groups influence the compound’s conformation and reactivity?

- Methodological Answer : Conformational analysis via SC-XRD reveals intramolecular steric clashes. Compare torsion angles (C-C≡C-C) with/without substituents using Mercury. Reactivity studies (e.g., ester hydrolysis rates under basic conditions) quantify steric hindrance effects. MD simulations (AMBER) model dynamic flexibility .

Q. What are the challenges in synthesizing enantiopure derivatives of this compound?

- Methodological Answer : Chiral HPLC (e.g., Chiralpak IA) separates enantiomers. Asymmetric synthesis routes (e.g., Evans oxazolidinone auxiliaries) can introduce stereocenters. For E/Z isomerism, NOESY NMR identifies spatial proximity of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.